molecular formula C11H15ClN2 B065845 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride CAS No. 159730-12-8

2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B065845
CAS No.: 159730-12-8
M. Wt: 210.7 g/mol
InChI Key: GKPUOKJJOBXAMP-UHFFFAOYSA-N
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Description

2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological activities. This compound is particularly interesting due to its structural similarity to naturally occurring tryptamines, which are known to play crucial roles in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylindole.

    Alkylation: The indole is alkylated using ethylamine under controlled conditions to form 2-(6-Methyl-1H-indol-3-yl)ethanamine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 6-methylindole and ethylamine are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions can convert it to more reduced forms of indole derivatives.

    Substitution: It can undergo substitution reactions, particularly at the indole nitrogen or the ethylamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or alkylating agents under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted indoles and their derivatives, which can have significant biological activities.

Scientific Research Applications

2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential role in neurotransmission and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: Structurally similar but lacks the methyl group at the 6-position.

    5-Methoxytryptamine: Similar structure with a methoxy group at the 5-position.

    N-Methyltryptamine: Similar structure with an additional methyl group on the nitrogen.

Uniqueness

2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride is unique due to the presence of the methyl group at the 6-position, which can influence its biological activity and receptor binding properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(6-methyl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-8-2-3-10-9(4-5-12)7-13-11(10)6-8;/h2-3,6-7,13H,4-5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPUOKJJOBXAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623962
Record name 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159730-12-8
Record name 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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